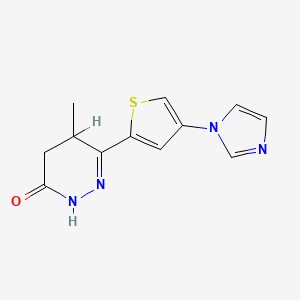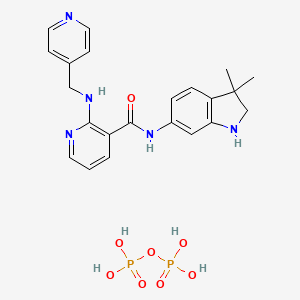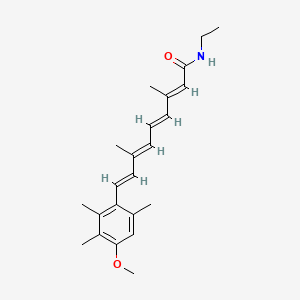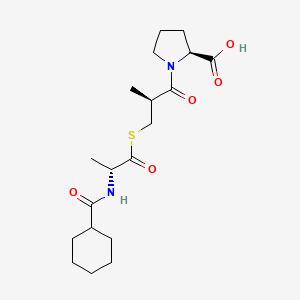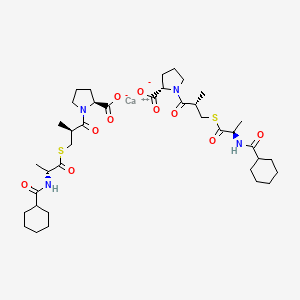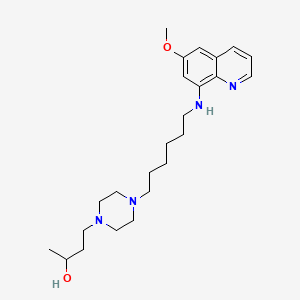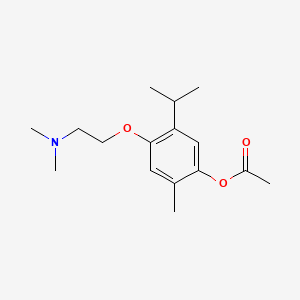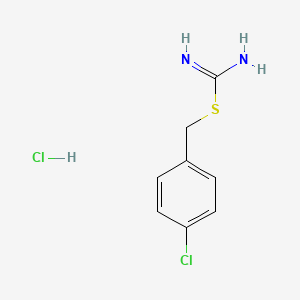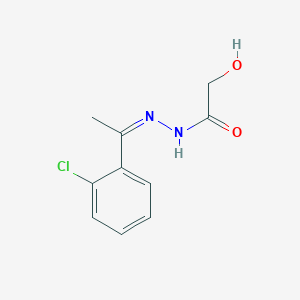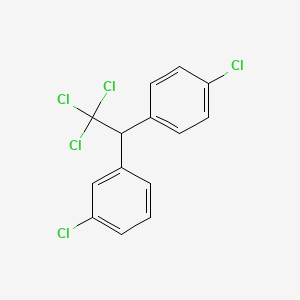![molecular formula C14H12ClN4O8P B1676840 [(2Z)-2-[(4-chloro-3-nitrophenyl)hydrazinylidene]-4-formyl-6-methyl-5-oxopyridin-3-yl]methyl dihydrogen phosphate](/img/structure/B1676840.png)
[(2Z)-2-[(4-chloro-3-nitrophenyl)hydrazinylidene]-4-formyl-6-methyl-5-oxopyridin-3-yl]methyl dihydrogen phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
MRS2603 是一种合成有机化合物,以其作为 P2Y1 和 P2Y13 受体的拮抗剂而闻名。 这些受体属于嘌呤能受体家族,是响应胞外核苷酸(如二磷酸腺苷和三磷酸腺苷)的 G 蛋白偶联受体 .
准备方法
合成路线和反应条件
MRS2603 的合成涉及多个步骤,首先是制备核心结构,然后引入各种官能团。关键步骤包括:
核心结构的形成: 这涉及到合适的先驱体与试剂反应,形成核心杂环结构。
官能团的引入: 通过硝化、卤化和磷酸化等反应引入各种官能团。
工业生产方法
MRS2603 的工业生产遵循类似的合成路线,但规模更大。该工艺针对效率和成本效益进行了优化,通常涉及自动化系统,以精确控制反应条件和纯化步骤。
化学反应分析
反应类型
MRS2603 会发生多种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化,形成各种氧化衍生物。
还原: 还原反应可用于修饰分子中的某些官能团。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 常用的还原剂包括硼氢化钠和氢化铝锂。
形成的主要产物
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化可能会产生各种氧化衍生物,而取代反应可以将新的官能团引入分子中 .
科学研究应用
MRS2603 在科学研究中具有广泛的应用,包括:
化学: 用作研究 P2Y1 和 P2Y13 受体在各种化学过程中的作用的工具。
生物学: 有助于了解嘌呤能受体在细胞信号传导和通讯中的作用。
医学: 研究其在与嘌呤能信号传导相关的疾病(如炎症和神经退行性疾病)中的潜在治疗应用。
工业: 用于开发针对嘌呤能受体的新药和治疗剂.
相似化合物的比较
类似化合物
MRS2500: 另一种 P2Y1 受体拮抗剂,但具有不同的结构特征。
MRS2211: P2Y13 受体拮抗剂,功能相似但结构不同。
PSB0739: 一种有效的 P2Y12 受体拮抗剂,用于类似的研究应用.
独特性
MRS2603 在其对 P2Y1 和 P2Y13 受体的双重拮抗活性方面是独特的,使其成为研究这些受体在各种生物过程中的作用的通用工具 .
作用机制
MRS2603 通过与 P2Y1 和 P2Y13 受体结合并拮抗它们来发挥作用。这些受体参与各种细胞过程,包括血小板聚集、炎症和神经传递。 通过阻断这些受体,MRS2603 可以调节这些过程,使其成为研究和潜在治疗应用中的宝贵工具 .
属性
分子式 |
C14H12ClN4O8P |
|---|---|
分子量 |
430.69 g/mol |
IUPAC 名称 |
[2-[(4-chloro-3-nitrophenyl)diazenyl]-4-formyl-5-hydroxy-6-methylpyridin-3-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C14H12ClN4O8P/c1-7-13(21)9(5-20)10(6-27-28(24,25)26)14(16-7)18-17-8-2-3-11(15)12(4-8)19(22)23/h2-5,21H,6H2,1H3,(H2,24,25,26) |
InChI 键 |
AIYCSQYPGGJSRN-UHFFFAOYSA-N |
手性 SMILES |
CC1=N/C(=N\NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])/C(=C(C1=O)C=O)COP(=O)(O)O |
SMILES |
CC1=C(C(=C(C(=N1)N=NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])COP(=O)(O)O)C=O)O |
规范 SMILES |
CC1=C(C(=C(C(=N1)N=NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])COP(=O)(O)O)C=O)O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
MRS2603; MRS 2603; MRS-2603. |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



